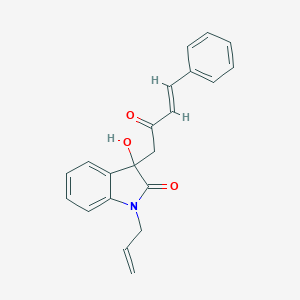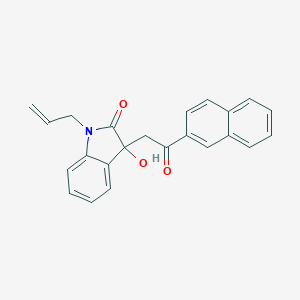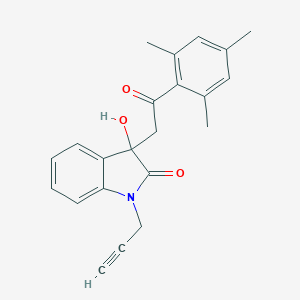![molecular formula C24H21NO4 B214727 1-Benzyl-3-hydroxy-3-[2-(2-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one](/img/structure/B214727.png)
1-Benzyl-3-hydroxy-3-[2-(2-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-hydroxy-3-[2-(2-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as BHIN and has been synthesized through various methods. BHIN has shown promising results in various in vitro and in vivo studies, indicating its potential use in the pharmaceutical industry.
Mecanismo De Acción
The mechanism of action of BHIN is not fully understood. However, studies have shown that BHIN inhibits the activity of various enzymes and signaling pathways involved in cancer cell proliferation, neurodegeneration, and inflammation.
Biochemical and Physiological Effects
BHIN has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, neuroprotection, and anti-inflammatory effects. BHIN has also been shown to modulate the activity of various enzymes and signaling pathways involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BHIN has several advantages for lab experiments, including its easy synthesis, stability, and low toxicity. However, the limitations of BHIN include its poor solubility and limited availability.
Direcciones Futuras
BHIN has shown promising results in various studies, indicating its potential use in the pharmaceutical industry. Future research directions could include the development of BHIN derivatives with improved pharmacological properties, the study of BHIN in combination with other drugs, and the investigation of BHIN in various disease models. Additionally, the development of novel methods for the synthesis of BHIN could improve its availability and facilitate further research.
Métodos De Síntesis
BHIN can be synthesized through various methods, including the condensation of 2-oxo-2-phenylacetic acid and 3-amino-1-benzyl-1,2,4-triazole, followed by cyclization and oxidation. Another method involves the reaction of 2-oxo-2-phenylacetic acid with 3-amino-1-benzyl-1,2,4-triazole in the presence of acetic anhydride and catalytic amounts of sulfuric acid, followed by cyclization and oxidation.
Aplicaciones Científicas De Investigación
BHIN has been studied for its potential use in various therapeutic applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. In vitro studies have shown that BHIN inhibits the proliferation of cancer cells and induces apoptosis. BHIN has also been shown to protect neurons from oxidative stress and reduce inflammation in animal models.
Propiedades
Nombre del producto |
1-Benzyl-3-hydroxy-3-[2-(2-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one |
|---|---|
Fórmula molecular |
C24H21NO4 |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
1-benzyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]indol-2-one |
InChI |
InChI=1S/C24H21NO4/c1-29-22-14-8-5-11-18(22)21(26)15-24(28)19-12-6-7-13-20(19)25(23(24)27)16-17-9-3-2-4-10-17/h2-14,28H,15-16H2,1H3 |
Clave InChI |
WRNSGPLDDLWOCF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)O |
SMILES canónico |
COC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214645.png)
![3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214650.png)
![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214652.png)

![1-allyl-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214655.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214657.png)
![1-Allyl-3-hydroxy-3-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one](/img/structure/B214658.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214659.png)
![3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214660.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214664.png)

![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214667.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214668.png)